![molecular formula C7H9NO2S B181093 3-(Methylsulfonyl)aniline CAS No. 35216-39-8](/img/structure/B181093.png)
3-(Methylsulfonyl)aniline
Overview
Description
“3-(Methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known by the IUPAC name “3-(methylsulfonyl)aniline” and has the InChI code "1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3" . It is used in the preparation of substituted pyrazolopyrimidines as IRAK4 kinase inhibitors .
Synthesis Analysis
The synthesis of “3-(Methylsulfonyl)aniline” can be achieved through a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinates salts . This method involves the straightforward generation of sulfonyl radicals from bench-stable sulfinates salts .
Molecular Structure Analysis
The “3-(Methylsulfonyl)aniline” molecule contains a total of 20 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfone .
Chemical Reactions Analysis
The chemical reactions involving “3-(Methylsulfonyl)aniline” primarily involve sulfonylation of aniline derivatives with sulfinates salts, mediated by visible light . This reaction is key to the synthesis of “3-(Methylsulfonyl)aniline” and other similar compounds .
Physical And Chemical Properties Analysis
“3-(Methylsulfonyl)aniline” is a solid at ambient temperature . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 403.3±37.0 °C at 760 mmHg, and it has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.5±3.0 kJ/mol, and the flash point is 197.7±26.5 °C .
Scientific Research Applications
Pharmaceutical Research
3-(Methylsulfonyl)aniline is a compound that has garnered attention in pharmaceutical research due to its potential as a building block for drug development. Its sulfonyl group is a key functional moiety in many pharmacologically active compounds. For instance, it can be used to synthesize sulfonamide derivatives, which are known for their antibacterial properties. Additionally, the aniline portion can be derivatized to create compounds that may interact with various biological targets .
Material Science
In material science, 3-(Methylsulfonyl)aniline can be utilized to modify the properties of polymers. The introduction of sulfonyl groups into polymers can enhance their thermal stability, making them suitable for high-temperature applications. Moreover, these modified polymers can exhibit improved solubility in organic solvents, which is beneficial for processing and application in coatings and adhesives .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for selective sulfonylation reactions under mild conditions. This is particularly useful in the late-stage functionalization of drugs, where the introduction of a sulfonyl group can significantly alter the pharmacokinetic properties of a therapeutic molecule .
Analytical Chemistry
In analytical chemistry, 3-(Methylsulfonyl)aniline can be part of the synthesis of dyes and chromophores. These compounds are essential in developing assays and sensors, where they act as indicators by changing color in response to specific analytes. This application is crucial in environmental monitoring and diagnostics .
Agrochemical Development
The sulfonyl group in 3-(Methylsulfonyl)aniline is also significant in the development of agrochemicals. It can be used to create herbicides and pesticides with specific action mechanisms. The ability to design compounds that target particular enzymes or receptors in pests can lead to more effective and environmentally friendly agricultural practices .
Catalysis
3-(Methylsulfonyl)aniline can be employed in catalysis, particularly in the development of organocatalysts. These catalysts are used in various chemical reactions to increase efficiency and selectivity. The presence of both the sulfonyl group and the aniline can facilitate the formation of hydrogen bonds with substrates, which is a key factor in many catalytic processes .
Safety and Hazards
“3-(Methylsulfonyl)aniline” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves .
Future Directions
While specific future directions for “3-(Methylsulfonyl)aniline” are not mentioned in the search results, it’s worth noting that indole derivatives, which include “3-(Methylsulfonyl)aniline”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNPJRQKQLLRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330234 | |
Record name | 3-(methylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35216-39-8 | |
Record name | 3-(methylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylsulphonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.